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Compound of Interest

Compound Name: Ivabradine hydrobromide

Cat. No.: B15192190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization

process of Ivabradine Hydrobromide, a key pharmaceutical intermediate. The following

sections detail the chemical synthesis pathway and the subsequent crystallization

methodology, supported by quantitative data and process visualizations.

Synthesis of Ivabradine Hydrobromide
The industrial synthesis of Ivabradine Hydrobromide is a multi-step process that involves the

formation of key intermediates. A common and efficient route proceeds through the coupling of

two main building blocks followed by a reduction and salt formation.

Synthesis Pathway
The synthesis commences with the preparation of the key intermediate, ((S)-3,4-dimethoxy-

bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by its reaction with an

iodopropyl-benzazepinone derivative. The resultant compound is then hydrogenated to yield

ivabradine base, which is subsequently converted to its hydrobromide salt.[1]
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A simplified reaction scheme for the synthesis of Ivabradine Hydrobromide.

Experimental Protocol for Synthesis
The following protocol is a synthesized representation of the key steps described in the

literature for the industrial production of Ivabradine Hydrobromide.[1]

Step 1: Hydrogenation of Dehydro-Ivabradine Salt

The base of 3-{3-[((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-ylmethyl)-

methylamino]-propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one salt (Formula X) is

liberated using potassium carbonate (K₂CO₃). This can be done with or without isolation of

the free base.

The resulting base is subjected to catalytic hydrogenation in the presence of a Palladium-on-

Carbon (Pd/C) catalyst.

The reaction is carried out in an alcohol-based solvent, such as ethanol or methanol.

The hydrogenation is conducted at a pressure of 1-15 bar and a temperature ranging from

25-100°C.

Upon completion of the reaction, the catalyst is filtered off.

Step 2: Formation of Ivabradine Hydrobromide

The reaction mixture containing the ivabradine free base is treated with hydrobromic acid

(HBr) to form the hydrobromide salt.
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The resulting Ivabradine Hydrobromide salt precipitates from the solution.

The solid is then isolated for purification.

Quantitative Data for Synthesis
Parameter Value Reference

Yield >75% [1]

Purity >99.5% [1]

Hydrogenation Pressure 1-15 bar [1]

Hydrogenation Temperature 25-100°C [1]

Crystallization of Ivabradine Hydrobromide
The crystallization process is critical for obtaining Ivabradine Hydrobromide with the desired

purity, crystal form, and physical properties suitable for pharmaceutical formulation.

Crystallization Workflow
A typical crystallization process for Ivabradine Hydrobromide involves dissolving the crude

salt in a suitable solvent at an elevated temperature, followed by controlled cooling to induce

crystallization. The resulting crystals are then isolated and dried.
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A general workflow for the crystallization of Ivabradine Hydrobromide.
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Experimental Protocol for Crystallization
The following protocol outlines the general procedure for the crystallization of Ivabradine
Hydrobromide.[1]

Dissolution: The crude Ivabradine Hydrobromide is dissolved in a polar organic solvent,

preferably methanol or ethanol. The mixture is heated to ensure complete dissolution.

Crystallization by Cooling: The hot solution is then subjected to controlled cooling. This

gradual reduction in temperature decreases the solubility of Ivabradine Hydrobromide,

leading to the formation of crystals.

Crystallization by Anti-Solvent Addition (Alternative): Alternatively, crystallization can be

induced by adding a solvent in which Ivabradine Hydrobromide is less soluble (an anti-

solvent) to the methanolic or ethanolic solution.

Isolation: The crystallized solid is isolated from the mother liquor by filtration.

Drying: The isolated crystals are dried, typically under vacuum, to remove any residual

solvent.

Quantitative and Qualitative Data for Crystallization
Parameter Description Reference

Crystallization Solvents Methanol, Ethanol [1]

Crystallization Method

Cooling of the organic solution

or precipitation with an anti-

solvent

[1]

Melting Point 185 °C [1]

Hygroscopicity

The specific crystalline form is

not hygroscopic and its crystal

structure is stable even at 80%

humidity.

[1]
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It is important to note that different crystallization conditions can lead to various polymorphic

forms of ivabradine salts, which may exhibit different physical properties. While much of the

detailed polymorphism research has been published on ivabradine hydrochloride, the principles

of solvent selection and cooling profiles are analogous and critical for controlling the crystal

form of the hydrobromide salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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